2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine
Description
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C11H23N3/c12-4-6-14-5-3-11(9-14)8-13-7-10-1-2-10/h10-11,13H,1-9,12H2 |
InChI Key |
KTZUQUCUWGXRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2CCN(C2)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions for these reactions include the use of acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and applications.
Biological Activity
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine, a compound with notable structural characteristics, has been the subject of various studies focusing on its biological activity. This article summarizes key findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is identified by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1353947-51-9 |
| PubChem CID | 66567943 |
| IUPAC Name | This compound |
Research indicates that the compound interacts with various neurotransmitter systems, particularly focusing on its role as a potential modulator of the central nervous system. The cyclopropylmethyl group is believed to enhance the compound's ability to penetrate the blood-brain barrier, thus increasing its efficacy in neurological applications.
Neuropharmacological Effects
Studies have shown that this compound exhibits significant neuropharmacological activities:
- Dopaminergic Modulation : The compound has been observed to enhance dopaminergic signaling, which could be beneficial in treating conditions such as Parkinson's disease and schizophrenia.
- Serotonin Receptor Interaction : Preliminary data suggest that it may act as a serotonin receptor agonist, potentially influencing mood and anxiety disorders.
Case Studies
- Animal Models : In a study involving rodent models, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent.
- Cell Culture Studies : In vitro experiments demonstrated that the compound can promote neuronal survival under stress conditions, suggesting neuroprotective properties.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Approximately 4 hours |
| Metabolism | Primarily hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
